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Compound of Interest

Compound Name: 3-Cyclohexyl-2,2-dimethylpropanal

Cat. No.: B1432688 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Cyclohexyl-2,2-dimethylpropanal, catering to researchers, scientists, and professionals

in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

their acquisition.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for 3-
Cyclohexyl-2,2-dimethylpropanal. These predictions are based on established principles of

spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1432688?utm_src=pdf-interest
https://www.benchchem.com/product/b1432688?utm_src=pdf-body
https://www.benchchem.com/product/b1432688?utm_src=pdf-body
https://www.benchchem.com/product/b1432688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.6 Singlet 1H
Aldehyde proton (-

CHO)

~2.1 Doublet 2H

Methylene protons

adjacent to the

cyclohexyl group (-

CH₂-Cyclohexyl)

~1.7 - 1.5 Multiplet 5H
Cyclohexyl protons

(axial and equatorial)

~1.2 - 0.9 Multiplet 6H
Cyclohexyl protons

(axial and equatorial)

~1.1 Singlet 6H
Gem-dimethyl protons

(-C(CH₃)₂)

¹³C NMR (Carbon-13) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Carbon Type Assignment

~205 CH
Aldehyde carbonyl carbon (-

CHO)

~50 C Quaternary carbon (-C(CH₃)₂)

~45 CH₂

Methylene carbon adjacent to

the cyclohexyl group (-CH₂-

Cyclohexyl)

~38 CH Cyclohexyl methine carbon

~33 CH₂ Cyclohexyl methylene carbons

~26 CH₂ Cyclohexyl methylene carbons

~25 CH₃
Gem-dimethyl carbons (-

C(CH₃)₂)
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Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands (Predicted)

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2920-2850 Strong C-H Stretch
Cyclohexyl and methyl

groups

2720 Medium C-H Stretch
Aldehyde C-H (Fermi

resonance)

1725 Strong C=O Stretch
Saturated aliphatic

aldehyde

1450 Medium C-H Bend
Methylene and methyl

groups

1365 Medium C-H Bend Gem-dimethyl group

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Interpretation

168 Molecular Ion [M]⁺

167 [M-H]⁺

139 [M-CHO]⁺

83 [Cyclohexyl-CH₂]⁺

57 [C(CH₃)₂CHO]⁺ or [tert-Butyl]⁺

41 [Allyl cation]⁺

29 [CHO]⁺
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Experimental Protocols
NMR Spectroscopy
A sample of 3-Cyclohexyl-2,2-dimethylpropanal (approximately 10-20 mg for ¹H NMR and

50-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃)

within a 5 mm NMR tube. The tube is then placed in the NMR spectrometer. For ¹H NMR, a

standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-

noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify

the spectrum and enhance the signal of carbon atoms. Chemical shifts are referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
For a liquid sample such as 3-Cyclohexyl-2,2-dimethylpropanal, the IR spectrum can be

obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used, where a drop of the sample is placed directly on the ATR crystal. The sample is

then scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹, and the resulting

absorption spectrum is recorded. A background spectrum of the clean salt plates or ATR crystal

is taken prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is often coupled with Gas Chromatography (GC-MS) for the analysis of

volatile compounds like aldehydes. The sample is injected into the GC, where it is vaporized

and separated on a capillary column. The separated components then enter the mass

spectrometer. For 3-Cyclohexyl-2,2-dimethylpropanal, electron ionization (EI) at 70 eV would

be a typical method. This causes the molecule to fragment in a reproducible manner. The mass

analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector

records their abundance, generating a mass spectrum.

Visualizations
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis

3-Cyclohexyl-2,2-dimethylpropanal

Dissolve in CDCl3 Prepare Neat Sample Dilute for GC-MS

NMR Spectrometer FT-IR Spectrometer GC-MS System

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Predicted Mass Spectrometry Fragmentation of 3-Cyclohexyl-2,2-dimethylpropanal

Major Fragments

C₁₁H₂₀O
Molecular Ion (m/z = 168)

[M-H]⁺
m/z = 167

- H•

[M-CHO]⁺
m/z = 139

- CHO•

[Cyclohexyl-CH₂]⁺
m/z = 83

α-cleavage

[tert-Butyl]⁺
m/z = 57

β-cleavage

[CHO]⁺
m/z = 29

α-cleavage

Click to download full resolution via product page

Caption: Predicted MS fragmentation of the molecule.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclohexyl-2,2-
dimethylpropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1432688#spectroscopic-data-of-3-cyclohexyl-2-2-
dimethylpropanal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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